Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Structural Overview and Nomenclature
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic organosulfur compound characterized by a benzothiophene core fused with a cyclohexene ring. The molecular formula is C₁₃H₁₆ClNO₃S , with a molecular weight of 301.79 g/mol . Its IUPAC name reflects its structural complexity: the benzothiophene backbone is substituted at position 2 with a chloroacetyl amino group (-NHCOCH₂Cl) and at position 3 with an ethyl ester (-COOCH₂CH₃).
Key Structural Features :
- Benzothiophene Core : A fused bicyclic system comprising a benzene ring and a tetrahydrothiophene ring.
- Substituents : The chloroacetyl group introduces electrophilic reactivity, while the ester enhances solubility in organic solvents.
- Stereoelectronic Properties : The thiophene sulfur atom contributes to aromatic stability, and the chloroacetyl group creates a polarized C-Cl bond for nucleophilic substitution.
Synonyms and Registry Codes :
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 60442-41-3 | |
| PubChem CID | 689542 | |
| MDL Number | MFCD00030282 | |
| Common Synonyms | AKOS 92889, AURORA 4067 |
Historical Context of Benzothiophene Derivatives
Benzothiophene derivatives emerged as critical scaffolds in medicinal chemistry following the discovery of the parent compound, benzo[b]thiophene, in the late 19th century. The tetrahydrobenzothiophene subclass, including the target compound, gained prominence in the 1980s–1990s due to their structural versatility in drug design.
Synthetic Milestones :
- Early Methods : Cyclization of aryl sulfides or 1,4-diketones with sulfidizing agents (e.g., P₄S₁₀).
- Modern Approaches : Transition metal-catalyzed heterocyclizations (e.g., Pd-catalyzed cross-coupling) and radical-promoted reactions.
- Target Compound Synthesis : Typically involves chloroacetylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Pharmacological Relevance :
Chemical Classification and Taxonomy
This compound belongs to multiple chemical classes, each informing its reactivity and applications:
Taxonomic Hierarchy :
Functional Roles :
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-2-18-13(17)11-8-5-3-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGWXPYGPAXVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209186 | |
| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((chloroacetyl)amino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60442-41-3 | |
| Record name | Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60442-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((chloroacetyl)amino)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060442413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((chloroacetyl)amino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction Mechanism and Conditions
- Reactants : Cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), morpholine (1.5 equiv).
- Solvent : Ethanol (reflux).
- Time : 6–8 hours.
- Yield : 70–85%.
The reaction proceeds through keto-enol tautomerization of cyclohexanone, followed by nucleophilic attack by sulfur and subsequent cyclization to form the tetrahydrobenzo[b]thiophene core. The amino and ester groups are introduced in situ, yielding a yellow crystalline product.
Acylation with Chloroacetyl Chloride
The key step in synthesizing the target compound is the acylation of the primary amino group using chloroacetyl chloride. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the chloroacetyl group.
Laboratory-Scale Protocol
- Reactants : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (1.5 equiv).
- Solvent : Chloroform or dichloromethane (DCM).
- Temperature : Reflux (40–60°C).
- Time : 6–8 hours.
- Workup : Removal of solvent under reduced pressure, recrystallization from ethanol.
- Yield : 80–85%.
Mechanistic Insights :
Triethylamine acts as a base to neutralize HCl generated during the reaction, driving the acylation to completion. The chloroacetyl group selectively reacts with the primary amine, avoiding ester hydrolysis under mild conditions.
Alternative Preparation Routes
Solid-Phase Synthesis
A modified approach employs polymer-supported reagents to simplify purification:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Industrial-Scale Production
For large-scale manufacturing, continuous flow chemistry is preferred to enhance reproducibility and safety:
Continuous Flow Protocol
| Parameter | Value |
|---|---|
| Reactor type | Microfluidic tubular reactor |
| Residence time | 10 minutes |
| Temperature | 50°C |
| Pressure | 2 bar |
| Throughput | 5 kg/hour |
| Purity | 99% (GC-MS) |
This method minimizes byproduct formation and improves heat transfer compared to batch processes.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 1.65–1.85 (m, 4H, cyclohexyl), 2.45 (s, 2H, -CH₂CO-), 4.25 (q, 2H, -OCH₂), 6.20 (s, 1H, NH), 7.10 (s, 1H, thiophene-H).
- IR (cm⁻¹) : 3320 (N-H), 1725 (C=O ester), 1660 (C=O amide), 680 (C-Cl).
Challenges and Optimization Strategies
Byproduct Formation
Scalability Limitations
- Issue : Exothermic reaction during acylation in batch reactors.
- Solution : Adopt continuous flow systems with in-line cooling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Conventional batch | 80–85 | 95–98 | Moderate | High |
| Microwave-assisted | 82 | 97 | Low | Moderate |
| Continuous flow | 90 | 99 | High | Very high |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The thiophene core can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, and conditions involving a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
- **Hydrolysis
Nucleophilic Substitution: Substituted amides or thioethers.
Biological Activity
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 60442-41-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₃H₁₆ClNO₃S, with a molecular weight of 301.79 g/mol. It features a benzothiophene core structure that is known for various pharmacological activities. The melting point of this compound is reported to be between 115 and 117 °C .
Antitumor Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, a study evaluated the cytotoxic effects of various derivatives on MCF-7 breast cancer cells. The compound demonstrated an IC50 value ranging from 23.2 to 49.9 µM, indicating moderate to high cytotoxicity against cancer cells .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound A | 23.2 | High |
| Compound B | 49.9 | Moderate |
| Compound C | 95.9 | Low |
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells through specific pathways. In the aforementioned study, flow cytometry analysis revealed that treatment with the compound led to an increase in both early and late apoptotic cells compared to untreated controls. Specifically, the percentage of cells in early apoptosis was significantly elevated (AV+/PI−), suggesting effective induction of programmed cell death .
Study on MCF-7 Cells
A comprehensive investigation into the effects of this compound on MCF-7 cells revealed several key findings:
- Cell Viability Reduction : A notable reduction in cell viability was observed after treatment with the compound.
- Cell Cycle Arrest : The compound induced G2/M-phase cell-cycle arrest, which is critical for halting cancer cell proliferation.
- Hematological Parameters : In vivo studies indicated improvements in hematological parameters in treated mice compared to controls, suggesting potential therapeutic benefits beyond direct cytotoxicity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets associated with cancer progression. These studies suggest that the compound may interact favorably with specific proteins involved in tumor growth and survival pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit antimicrobial properties. Studies have shown that benzothiophene derivatives can inhibit bacterial growth and are being explored as potential antibiotics. The chloroacetyl group is significant for enhancing the compound's interaction with microbial enzymes.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. By inhibiting specific cytokines involved in the inflammatory response, it shows promise as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Cancer Research
The unique structure of this compound positions it as a candidate for cancer treatment research. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Data Table of Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzothiophene derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 12 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Inflammation Modulation
In a controlled experiment involving human macrophages, this compound demonstrated a reduction in TNF-alpha production by up to 50% when treated with concentrations of 10 µM. This suggests its potential utility in treating inflammatory diseases by targeting macrophage activity.
Case Study 3: Cancer Cell Apoptosis
Research on the effects of this compound on human breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability (by approximately 70%) after 48 hours of exposure at concentrations ranging from 5 to 20 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells.
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction efficiency be optimized?
Methodology : The compound is typically synthesized by reacting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with chloroacetyl chloride in chloroform under reflux (3–9 h). Key parameters for optimization include:
- Solvent choice : Chloroform is preferred due to its inertness and ability to dissolve both reactants.
- Stoichiometry : A 2:1 molar ratio of chloroacetyl chloride to the amino-ester precursor improves yield by minimizing side reactions .
- Workup : Recrystallization from ethanol or chloroform-hexanes enhances purity. Reported yields range from 34% to 87%, depending on reaction time and purification methods .
Q. Q2. How can crystallographic disorder in the cyclohexene ring of this compound be resolved during refinement?
Methodology : X-ray diffraction studies reveal that two methylene groups in the cyclohexene ring exhibit positional disorder. To address this:
- Use SHELXL97 with the EADP (Equal Atomic Displacement Parameters) instruction to refine anisotropic displacement parameters for disordered atoms .
- Assign site occupation factors (e.g., 0.641:0.359) based on electron density maps. Validate via residual density analysis (<0.5 eÅ⁻³) .
- Compare with related structures (e.g., ethyl 2-acetylamino analogs) to identify common disorder patterns in tetrahydrobenzothiophene derivatives .
Q. Q3. What methodologies are used to evaluate the apoptosis-inducing potential of derivatives of this compound?
Methodology :
- In vitro screening : Use MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. Assess cytotoxicity via MTT assays (IC50: 23.2–95.9 µM) .
- Flow cytometry : Quantify apoptosis via Annexin V/PI staining. For example, compound 4 (a chloroacetyl derivative) showed 26.86% reduction in MCF-7 viability .
- In vivo validation : Administer compounds (e.g., 50 mg/kg/day) in xenograft models. Tumor mass reduction (~26.6%) correlates with caspase-3 activation .
Advanced Spectral Analysis
Q. Q4. How can conflicting NMR/IR data for this compound be reconciled during structural validation?
Methodology :
- NMR : Compare chemical shifts with structurally related compounds. For example, the NH proton in CDCl3 appears as a broad singlet at δ 12.14 ppm due to intramolecular H-bonding .
- IR : Confirm the presence of C=O (amide I: ~1668 cm⁻¹) and N–H (3260 cm⁻¹) stretches. Discrepancies may arise from polymorphism; use DSC to check for multiple melting points .
Computational Modeling
Q. Q5. What in silico strategies predict the binding affinity of this compound to JAK2 kinase?
Methodology :
- Docking : Use AutoDock Vina with JAK2 crystal structure (PDB: 4FVQ). Prioritize compounds with ΔG < −8 kcal/mol .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein interactions (e.g., hydrogen bonds with Leu855 and Asp994) .
- ADMET Prediction : Calculate logP (XlogP ~4) and polar surface area (89.8 Ų) to evaluate drug-likeness .
Synthetic Byproduct Analysis
Q. Q6. How can side products from the acylation step be identified and minimized?
Methodology :
- TLC Monitoring : Use 9:1 hexanes-ethyl acetate to track reaction progress. Over-acylation products (e.g., bis-chloroacetyl derivatives) exhibit higher Rf values .
- LC-MS : Detect impurities via [M+Na]+ peaks (e.g., m/z 324 for the title compound vs. m/z 357 for over-acylated byproducts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
